molecular formula C18H20N4O2 B11658476 6-Amino-4-(4-ethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-ethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11658476
M. Wt: 324.4 g/mol
InChI Key: XGEYSAPQYLCZRJ-UHFFFAOYSA-N
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Description

6-AMINO-4-(4-ETHOXYPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an amino group, an ethoxyphenyl group, and a carbonitrile group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(4-ETHOXYPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can be achieved through a multicomponent reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. One efficient method involves the use of CoCeO2 nanoparticles as a reusable and heterogeneous catalyst in an aqueous medium . This green and one-pot synthesis approach offers high yields, short reaction times, and the use of non-toxic materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of environmentally benign catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(4-ETHOXYPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyrano[2,3-c]pyrazoles, which can have enhanced biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-AMINO-4-(4-ETHOXYPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The amino group and the ethoxyphenyl group play crucial roles in binding to biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-AMINO-4-(4-ETHOXYPHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activities. The presence of the ethoxyphenyl group enhances its potential for various substitutions, while the carbonitrile group provides opportunities for further functionalization.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

6-amino-4-(4-ethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O2/c1-3-5-14-16-15(11-6-8-12(9-7-11)23-4-2)13(10-19)17(20)24-18(16)22-21-14/h6-9,15H,3-5,20H2,1-2H3,(H,21,22)

InChI Key

XGEYSAPQYLCZRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC

Origin of Product

United States

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